1-Oxaspiro[5.5]undec-2-en-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[5.5]undec-2-en-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEKRGHNCVDXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20487137 | |
| Record name | 1-Oxaspiro[5.5]undec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62322-09-2 | |
| Record name | 1-Oxaspiro[5.5]undec-2-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20487137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Oxaspiro 5.5 Undec 2 En 4 One and Analogous Scaffolds
Retrosynthetic Analysis of the 1-Oxaspiro[5.5]undec-2-en-4-one Core Structure
A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnection points, suggesting various forward synthetic strategies. The core α,β-unsaturated lactone can be disconnected at the ester linkage, leading to a hydroxy carboxylic acid precursor. This disconnection is the basis for lactonization strategies. Alternatively, the spirocyclic junction can be broken, suggesting annulation or conjugate addition approaches where one ring is formed onto a pre-existing carbocycle.
A primary disconnection involves a C-O bond cleavage of the lactone, which points to an open-chain δ-hydroxy-γ,δ-unsaturated carboxylic acid as a key precursor. Cyclization of such a molecule would directly yield the target scaffold. Another approach focuses on the formation of the C-C bonds of the cyclohexane (B81311) ring. This can be envisioned through a Michael addition of a nucleophile to a cyclohexanone (B45756) derivative bearing an appropriate acceptor group, or via an annulation strategy where the lactone ring is appended to a preformed cyclohexane. Ring-closing metathesis (RCM) offers another powerful retrosynthetic disconnection, breaking the cyclic olefin to reveal a diene precursor.
Established Synthetic Routes to this compound Analogs
A multitude of synthetic methods have been developed and refined for the synthesis of spiro-lactones, including the 1-oxaspiro[5.5]undecane system. These strategies can be broadly categorized into several key approaches.
Cyclization Reactions for Spiro-Lactone Formation
The formation of the lactone ring through intramolecular cyclization is a fundamental and widely employed strategy. This can be achieved through several methods, including acid-catalyzed cyclodehydration and intramolecular lactonization of a suitable hydroxy acid precursor.
Acid-Catalyzed Cyclodehydration and Intramolecular Lactonization:
This approach involves the cyclization of a δ-hydroxy carboxylic acid or its corresponding ester. The reaction is typically promoted by an acid catalyst, which facilitates the intramolecular esterification with the removal of a water molecule. For instance, the treatment of a γ,δ-unsaturated carboxylic acid with p-toluenesulfonic acid can lead to the formation of the unsaturated lactone ring. mdpi.com The stereochemistry of the newly formed spiro center is often controlled by the conformation of the transition state during the cyclization step.
The direct lactonization of hydroxy acids is a common strategy for forming γ-butyrolactones and can be extended to the synthesis of δ-lactones. nih.govyoutube.com This process involves the intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule to form a cyclic ester. youtube.com The reaction typically involves nucleophilic attack, ring closure, and the expulsion of water. youtube.com For example, the synthesis of the spirocyclic lactone moiety in spironolactone (B1682167) has been achieved through the cyclization of a propionic acid side chain upon treatment with p-toluenesulfonic acid. mdpi.com
Annulation Strategies for Constructing the Spirocyclic Framework
Annulation reactions provide a powerful means to construct the spirocyclic system by forming one of the rings onto a pre-existing cyclic precursor. These methods often involve the creation of multiple C-C bonds in a single or sequential operation.
Recent advances have demonstrated the use of boron-mediated annulation to construct spirocycles from simple cyclic ketones. nih.gov This methodology allows for a size-programmable and stereoselective approach to various spirocyclic frameworks, including [5.5] spirocycles. nih.gov Rhodium-catalyzed [3+2]-annulation reactions between quinoxalines and alkynylcyclobutanols have also been developed to construct novel spirocyclic frameworks containing a cyclobutane (B1203170) ring. researchgate.net Furthermore, the Hauser-Kraus annulation has been utilized in a one-pot sequence to directly afford tetracyclic ring systems containing a spiro-lactone. acs.org
Conjugate (Michael) Addition Sequences for Spiro-Lactone Synthesis
Conjugate addition, or Michael addition, is a versatile method for forming C-C bonds and is particularly useful in the synthesis of spiro-lactones. chemistrysteps.commasterorganicchemistry.com This strategy typically involves the addition of a nucleophile to the β-position of an α,β-unsaturated carbonyl compound.
In the context of spiro-lactone synthesis, a common approach involves the conjugate addition of a nucleophile to a cyclic α,β-unsaturated ketone or ester. For example, the synthesis of spironolactone has been achieved through the conjugate addition of thioacetic acid to a polyunsaturated ketone system. mdpi.com Double Michael addition sequences have also been developed for the catalytic asymmetric synthesis of spirocyclic azlactones, which are precursors to cyclic quaternary amino acids. nih.gov This involves a Pd(II)-catalyzed double 1,4-addition of an azlactone intermediate to a dienone. nih.gov
Ring-Closing Metathesis (RCM) Approaches to Oxaspiro frameworks
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide range of cyclic and macrocyclic compounds, including oxaspiro frameworks. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and volatile ethylene (B1197577). wikipedia.org
The RCM approach has been successfully employed in the synthesis of complex natural products containing oxaspirocycles. mdpi.com A tandem ring-opening/ring-closing metathesis (ROM/RCM) of an oxabicyclic adduct using a second-generation Grubbs catalyst can lead to the formation of a spiro compound. mdpi.com The release of ring strain in the starting material often serves as a driving force for these reactions. mdpi.com RCM is compatible with a wide variety of functional groups, making it a highly attractive strategy for the late-stage construction of complex molecular architectures. organic-chemistry.org
Cascade Reactions and Domino Processes in Spirocycle Construction
Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to the synthesis of complex molecules by combining multiple transformations into a single synthetic operation without the isolation of intermediates. wikipedia.org This strategy enhances atom economy and reduces the number of synthetic steps, time, and waste. wikipedia.org
Several cascade reactions have been developed for the construction of spirocyclic frameworks. For instance, an alkoxycarbonyl radical cyclization/cross-coupling cascade has been used to prepare functionalized γ-butyrolactones, including spirolactones, in a single step. nih.gov Organocatalytic cascade reactions have also proven to be a powerful strategy for the rapid construction of complex chiral molecules containing spirocycles. researchgate.net These reactions often proceed through dienolate intermediates and allow for the formation of multiple stereocenters with high control. researchgate.net Palladium-catalyzed oxidative cascade reactions have been developed to transform dienallenes into spirocyclobutenes through a sequence of carbocyclization, carbonylation, and alkynylation, forming multiple C-C bonds in the process. acs.org
Interactive Data Table: Comparison of Synthetic Methodologies
| Synthetic Methodology | Key Features | Advantages | Disadvantages | Representative Catalyst/Reagent |
| Acid-Catalyzed Cyclodehydration/Intramolecular Lactonization | Formation of lactone from a hydroxy acid precursor. | Often straightforward, uses simple reagents. | Can be limited by the availability of the precursor, potential for side reactions. | p-Toluenesulfonic acid, Sulfuric acid |
| Annulation Strategies | Construction of one ring onto a pre-existing cyclic system. | Convergent, allows for rapid build-up of complexity. | May require multi-step synthesis of the annulating agent. | Boron reagents, Rhodium catalysts |
| Conjugate (Michael) Addition | Formation of a C-C bond via addition to an α,β-unsaturated system. | Versatile, wide range of nucleophiles and acceptors can be used. | Stereocontrol can be challenging. | Base (for enolate formation), Organocuprates |
| Ring-Closing Metathesis (RCM) | Intramolecular cyclization of a diene. | High functional group tolerance, applicable to large rings. | Requires a metal catalyst, potential for catalyst poisoning. | Grubbs' catalysts, Schrock catalyst |
| Cascade/Domino Reactions | Multiple bond-forming events in a single step. | Highly efficient, atom economical, reduces synthetic steps. | Can be complex to optimize, requires careful substrate design. | Organocatalysts, Palladium catalysts |
Grignard Reactions in Spirocyclic Compound Synthesis
Grignard reactions, a cornerstone in the formation of carbon-carbon bonds, offer a powerful tool for the synthesis of spirocyclic compounds. libretexts.org The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as a carbonyl group. libretexts.org In the context of spirocycle synthesis, Grignard reagents can be employed in both intermolecular and intramolecular fashions to construct the key spirocyclic framework.
A notable application is the diastereoselective construction of a chiral tertiary alcohol, a critical intermediate for spirolactone synthesis. In the total synthesis of Penicyclone A, a double Grignard reaction was utilized. acs.org A lactone starting material was treated sequentially with two different Grignard reagents. acs.org This approach is significant because the addition of Grignard reagents to lactones or esters typically yields tertiary alcohols with two identical substituents, due to the high reactivity of the intermediate ketone. acs.orgyoutube.com However, this specific methodology achieved a diastereocontrolled synthesis of a tertiary alcohol with two different substituents, which was subsequently converted to the spirolactone core. acs.org
Another strategy involves a conjugate addition of a Grignard reagent followed by a spirocyclization sequence. This has been effectively used to prepare spiro[indole-3,5′-isoxazoles]. nih.gov In this one-pot procedure, various aryl and alkyl Grignard reagents undergo a conjugate nucleophilic addition to a 3-(2-nitrovinyl)-1H-indole substrate. nih.gov The subsequent acid-assisted spirocyclization of the resulting nitronate intermediate yields the desired spirocyclic structures in a highly diastereoselective manner. nih.gov This method is particularly valuable as it allows for the introduction of primary alkyl substituents at the C-4′ position, which was difficult to achieve with previous methods. nih.gov
The table below summarizes an example of a Grignard-based spirocyclization.
| Reactant 1 | Grignard Reagent | Key Step | Product | Yield | Reference |
| (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole | Phenylmagnesium bromide | Conjugate addition / Spirocyclization | (3R,4′S)-2,4′-Diphenyl-4′H-spiro[indole-3,5′-isoxazole] | 72% | nih.gov |
Reformatsky Reactions for Spiro-Lactone Derivatives
The Reformatsky reaction provides a valuable method for synthesizing β-hydroxy esters by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc. youtube.comorgsyn.org The key intermediate, an organozinc reagent often called a Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates. youtube.comorgsyn.org This reduced reactivity prevents side reactions, such as nucleophilic addition to the ester group, making it particularly suitable for certain synthetic transformations. youtube.com
The mechanism involves the oxidative addition of zinc metal into the carbon-halogen bond of the α-halo ester, which then forms a zinc enolate. orgsyn.org This enolate subsequently reacts with a carbonyl compound through a six-membered chair-like transition state to form a new carbon-carbon bond. orgsyn.org An acidic workup then yields the final β-hydroxy ester. orgsyn.org While zinc is the classic metal, other metals like magnesium, cobalt, nickel, and salts such as samarium(II) iodide and chromium(II) chloride have also been employed. orgsyn.org
In the synthesis of complex natural products containing spiro-lactone moieties, the Reformatsky reaction can be adapted for intramolecular cyclization. This strategy was demonstrated in the enantioselective synthesis of (+)-𝛿-erythroidine, where an advanced intermediate underwent a Reformatsky cyclization to successfully furnish the lactonic D-ring of the target molecule. youtube.com This application highlights the reaction's utility in constructing the cyclic ester portion of a spiro-lactone scaffold.
The following table details reaction conditions for the general Reformatsky reaction.
| Carbonyl Compound | α-Halo Ester | Metal | Solvent | Product Type | Reference |
| Aldehyde or Ketone | Ethyl bromoacetate | Zinc | THF | β-Hydroxy ester | orgsyn.orgclockss.org |
| Aldehyde or Ketone | tert-Butyl bromoacetate | Zinc | Toluene | β-Hydroxy ester | orgsyn.orgnih.gov |
| Aldimine | α-Bromo ester | Zinc | THF | β-Lactam | youtube.com |
Asymmetric Synthesis Approaches for Chiral Oxaspirocycles
The demand for enantiomerically pure compounds has driven the development of numerous asymmetric strategies to synthesize chiral oxaspirocycles. These methods can be broadly categorized into substrate-controlled, ligand-controlled, and catalyst-controlled approaches.
Organocatalysis: A novel approach utilizes organocatalytic [4+2] cycloaddition reactions to produce chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds. This metal-free method involves the reaction between methyleneindolinones and γ-aminooxy-α,β-unsaturated esters, yielding products with excellent diastereoselectivity and good enantioselectivity. acs.org
Chiral Auxiliaries and Ligands: The use of chiral auxiliaries is a well-established strategy. For instance, chiral spirocyclanes have been formed through the regio- and stereoselective rearrangement of α,β-epoxy acylates in bicyclo[n.3.0]alkane systems. libretexts.org In another example, a structurally unique oxa-spirocyclic diphenol, O-SPINOL, was synthesized and resolved using L-proline. This chiral ligand was then successfully applied in iridium-catalyzed asymmetric hydrogenations. nih.gov
Metal-Catalyzed Reactions: Transition metal catalysis offers a powerful and efficient route to chiral spirocycles. A copper-catalyzed enantioselective alkene carboetherification has been developed to produce 5,5-, 5,6-, and 6,6-spirocyclic ethers with high enantiomeric excess (up to 99% ee). This method is notable for forming two rings from an acyclic substrate in a single step, creating a fully substituted chiral carbon center.
The table below summarizes various asymmetric approaches to chiral spirocycles.
| Method | Catalyst/Auxiliary | Substrate Type | Product Type | Key Features | Reference(s) |
| Organocatalytic Cycloaddition | Secondary Amine | Methyleneindolinones | Chiral 1,2-oxazinane spiro-oxindoles | Metal-free, excellent diastereoselectivity | acs.org |
| Ligand-Controlled Hydrogenation | O-SpiroPAP-Iridium Complex | Bridged biaryl lactones | Axially chiral biaryl diols | Direct reduction of esters with H₂ | nih.gov |
| Copper-Catalyzed Carboetherification | Cu-(S,S)-tBu-Box Complex | 1,1-disubstituted alkenols | Chiral spirocyclic ethers | Forms two rings and a quaternary chiral center | |
| Rearrangement | Chiral Substrate Control | α,β-Epoxy acylates | 2-Acyloxy-1-oxospiro[4.n]alkanes | Regio- and stereoselective | libretexts.org |
Novel Methodologies and Emerging Synthetic Strategies for this compound Derivatives
Research into the synthesis of this compound and its derivatives continues to evolve, with several novel methodologies emerging. These strategies aim to improve efficiency, stereocontrol, and access to structural diversity.
One emerging strategy is the derivatization of closely related spirocyclic systems. For example, 3-oxaspiro[5.5]undecane-2,4-dione, a structural analog, has been used as a starting material to synthesize various N-substituted azaspirodiones by fusing it with amino compounds. This approach allows for the introduction of nitrogen into the spirocyclic core, expanding the range of accessible derivatives.
Intramolecular Heck reactions represent another powerful, albeit less common, method for preparing spirocyclic ethers. nih.gov This palladium-catalyzed reaction forges carbon-carbon bonds and has been shown to be effective in creating quaternary carbon centers, a key feature of spirocycles. nih.gov Although its utility can sometimes be limited by isomerization side reactions, it offers a unique pathway to spirocyclic polyethers from unsaturated polyether substrates. nih.gov
Furthermore, the development of highly efficient routes to related aza-spirocycles provides strategic insights that could be adapted for oxaspirocycle synthesis. For example, a key step in the synthesis of 1,8-diazaspiro[5.5]undecane involved the generation of an iminium salt from a functionalized α-amino nitrile, followed by an in-situ intramolecular nucleophilic alkylation to construct the spiro framework.
Finally, the enantioselective copper-catalyzed carboetherification of alkenols, which forges two rings and a quaternary stereocenter in a single transformation, stands out as a highly efficient and modern strategy for accessing chiral spirocyclic ethers. The ability to form complex 5,5-, 5,6-, and 6,6-spirocyclic systems from simple acyclic starting materials highlights its potential for the synthesis of diverse oxaspirocycle libraries.
Chemical Reactivity and Transformation Mechanisms of 1 Oxaspiro 5.5 Undec 2 En 4 One
Reactivity of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system within 1-Oxaspiro[5.5]undec-2-en-4-one is a key site of reactivity. This conjugated system possesses two electrophilic centers: the carbonyl carbon (C4) and the β-carbon (C2). Nucleophilic attack can occur at either position, leading to 1,2-addition or 1,4-conjugate addition (Michael addition), respectively. The outcome of the reaction is largely dependent on the nature of the nucleophile and the reaction conditions.
Generally, "hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to favor 1,2-addition to the carbonyl group. In contrast, "soft" nucleophiles, including enolates, amines, thiols, and cuprates, preferentially undergo 1,4-conjugate addition. This vinylogous reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of substituents at the C2 position. nih.govmasterorganicchemistry.comyoutube.comnih.govclockss.org
The Michael addition reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated ketone. The electrophilicity of the β-carbon is enhanced by the electron-withdrawing effect of the conjugated carbonyl group, making it susceptible to attack by a diverse range of nucleophiles. youtube.comclockss.org Studies on related α,β-unsaturated lactones have shown that they are significantly more reactive as Michael acceptors compared to their acyclic ester counterparts. chemistry-chemists.com
Table 1: Examples of Michael Addition Reactions on α,β-Unsaturated Systems
| Nucleophile (Michael Donor) | Product Type | Reference |
| Diethyl malonate | 1,5-Dicarbonyl compound | wikipedia.org |
| Amines | β-Amino ketone | nih.govyoutube.com |
| Thiolates | β-Thioether ketone | nih.govyoutube.com |
| Gilman reagents (Organocuprates) | β-Alkylated/Arylated ketone | clockss.org |
| Enolates | 1,5-Dicarbonyl compound | masterorganicchemistry.com |
Pericyclic Reactions and Cycloadditions
The alkene component of the α,β-unsaturated ketone in this compound can participate in pericyclic reactions, most notably as a dienophile in [4+2] cycloadditions, such as the Diels-Alder reaction. These reactions are powerful tools for the construction of complex, polycyclic ring systems in a stereocontrolled manner.
The synthesis of the parent spiro-lactone framework often involves a Diels-Alder reaction between a diene and an exocyclic α,β-unsaturated lactone, such as 5-methylene-2(5H)-furanone. In these reactions, the unsaturated lactone acts as the dienophile. Subsequent transformations can then lead to structures like this compound. The reactivity and selectivity of these cycloadditions are influenced by the substituents on both the diene and the dienophile. nih.govresearchgate.net
Interestingly, investigations into the Diels-Alder reactions of 5-methylene-2(5H)-furanones have revealed evidence for a non-concerted, biradical mechanism in some cases, challenging the classical concerted pathway. nih.govacs.org This proceeds through a 1,2-adduct intermediate which then isomerizes under thermal conditions to the thermodynamically more stable 1,4-adduct.
While the endocyclic double bond of this compound is generally less reactive as a dienophile than the exocyclic double bond of its precursors due to steric hindrance and electronic factors, it can still undergo cycloadditions under appropriate conditions, particularly with highly reactive dienes. Furthermore, related α,β-unsaturated lactones have been shown to participate in 1,3-dipolar cycloaddition reactions, although this has been less explored for this specific spirocyclic system. chemistry-chemists.com
Radical Reactions and Selective C-H Functionalization of Spirocycles
Radical reactions offer a complementary approach to the functionalization of this compound and related spirocycles. These reactions can be initiated photochemically or with radical initiators and often exhibit different selectivity patterns compared to ionic reactions.
One important application is in the synthesis of the spiro-lactone core itself through radical cyclization. For example, alkoxycarbonyl radical 5-exo cyclization provides a powerful method for constructing γ-butyrolactones, including those with rigid spirocyclic structures. researchgate.net These reactions proceed under mild conditions and are tolerant of a wide range of functional groups. Strain-enabled radical spirocyclization cascades have also been developed, utilizing the ring strain of precursors like bicyclobutanes to rapidly assemble spirocyclobutyl lactones. nih.govacs.orgrsc.org
The spirocyclic framework also presents opportunities for selective C-H functionalization. While challenging due to the presence of multiple C-H bonds, modern catalytic methods are emerging for this purpose. For instance, radical cation salt-promoted catalytic aerobic sp3 C-H oxidation has been used to construct quinoline-fused lactones, demonstrating the potential for direct functionalization of the saturated portions of such molecules. rsc.org These methods allow for the late-stage modification of the spirocyclic core, providing access to a wider range of derivatives.
Table 2: Radical Approaches to Spiro-Lactone Synthesis
| Radical Reaction Type | Precursor | Key Features | Reference |
| Alkoxycarbonyl Radical Cyclization | Homoallylic oxalate | Mild, visible-light mediated, forms γ-butyrolactones | researchgate.net |
| Strain-Enabled Spirocyclization | Bicyclobutane (BCB) allyl esters | Utilizes ring strain, catalyst-free, blue light irradiation | nih.govacs.org |
| Dual Photoredox/Nickel Catalysis | BCB allyl amides, aryl halides | Conjunctive cross-coupling, forms arylated spiro-lactams | nih.gov |
Ring-Opening and Rearrangement Pathways of the Oxaspiro System
The spiroketal lactone system of this compound, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions, providing pathways to different molecular scaffolds. The stability of the spiroketal is influenced by factors such as pH and the presence of Lewis or Brønsted acids.
Acid-catalyzed hydrolysis can lead to the opening of the lactone ring to form a δ-hydroxy carboxylic acid, which may exist in equilibrium with the closed-ring form. Under harsher conditions, the spiroketal itself can be cleaved. The stability of five- and six-membered lactones is generally high, and ring-opening is often not favored thermodynamically unless the resulting open-chain product can be trapped or is otherwise stabilized. wikipedia.org
Rearrangement reactions can also occur, leading to significant structural reorganization. For example, enzymatic oxidative rearrangements have been observed in the biosynthesis of natural products containing spiroketal moieties, where a wikipedia.orgwikipedia.org-spiroketal can be converted into a researchgate.netwikipedia.org-spiroketal through a series of oxidative steps, C-C bond cleavages, and recyclizations. nih.govnih.gov In other systems, rearrangements can be triggered by specific chemical reactions, such as the epoxidation of an adjacent enol ether, leading to a complete remodeling of the spiroketal core. wikipedia.org Cyanide-catalyzed rearrangements of related α-hydroxy-β-oxoesters have also been shown to produce δ-lactones via a retro-Dieckmann/lactonization sequence. chemtube3d.com
Functional Group Interconversions on the Spiro-Lactone Core
The existing functional groups on the this compound core can be readily transformed into others, further expanding its synthetic utility. The most common interconversions involve the reduction or oxidation of the ketone and alkene moieties.
The carbonyl group of the α,β-unsaturated ketone can be selectively reduced to a hydroxyl group. For example, treatment with sodium borohydride (B1222165) (NaBH₄) typically leads to the formation of the corresponding allylic alcohol. The stereochemical outcome of this reduction can often be controlled by the choice of reagent and reaction conditions.
The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., using H₂ with a palladium catalyst), leading to the corresponding saturated spiro-lactone. This reaction is often highly stereoselective, with hydrogen delivery typically occurring from the less sterically hindered face of the molecule. If both the alkene and the ketone are to be reduced, harsher conditions or different reagents may be required.
Conversely, oxidation reactions can also be performed. For instance, the allylic position (C5) could be a target for oxidation to introduce further functionality. The lactone ring itself is generally robust to many standard oxidative conditions but can be cleaved under forcing conditions, such as through Baeyer-Villiger oxidation of the corresponding ketone if the lactone were to be opened and re-cyclized differently.
Table 3: Common Functional Group Interconversions
| Reaction | Reagent(s) | Product Functional Group |
| Ketone Reduction | NaBH₄, CeCl₃ | Allylic Alcohol |
| Alkene Reduction | H₂, Pd/C | Saturated Lactone |
| Conjugate Addition | R₂CuLi (Gilman) | β-Substituted Saturated Lactone |
| Lactone Ring Opening | NaOH, H₂O then H₃O⁺ | δ-Hydroxy Carboxylic Acid |
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise three-dimensional structure and dynamic behavior of organic molecules like 1-Oxaspiro[5.5]undec-2-en-4-one in solution.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for an unambiguous structural assignment of this compound.
¹H NMR: This would provide initial information on the number of different proton environments, their multiplicity (splitting patterns), and their relative ratios. Key signals would include those for the vinyl protons in the dihydropyranone ring and the methylene (B1212753) protons of the cyclohexane (B81311) ring.
¹³C NMR: This experiment would reveal the number of unique carbon environments, distinguishing between sp² and sp³ hybridized carbons. The carbonyl carbon (C-4), the spiro carbon (C-5), and the olefinic carbons (C-2 and C-3) would exhibit characteristic chemical shifts.
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity within the cyclohexane and dihydropyranone rings. For instance, it would show correlations between the vinyl protons and any adjacent allylic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH), providing a definitive assignment of which protons are attached to which carbons. This is crucial for assigning the signals of the methylene groups in the cyclohexane ring.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is instrumental in piecing together the molecular skeleton. For example, correlations from the protons on the cyclohexane ring to the spiro carbon (C-5) and adjacent carbons in the dihydropyranone ring would confirm the spirocyclic nature of the compound.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for stereochemical and conformational analysis. For instance, NOE correlations could help determine the relative orientation of substituents on the two rings.
Detailed Chemical Shift Analysis and Coupling Constant Interpretation
The precise chemical shifts (δ) and coupling constants (J) provide a wealth of structural information.
Chemical Shifts: In the ¹H NMR spectrum, the vinyl protons are expected to appear in the downfield region (typically δ 5.0-7.0 ppm). The protons on the carbon adjacent to the oxygen (C-11) would also be deshielded. The protons of the cyclohexane ring would likely appear as a complex multiplet in the upfield region (δ 1.0-2.5 ppm). In the ¹³C NMR spectrum, the carbonyl carbon (C-4) would have a characteristic shift in the range of δ 160-180 ppm. The olefinic carbons (C-2 and C-3) would appear around δ 120-150 ppm, and the spiro carbon (C-5) would be a quaternary signal in the sp³ region.
Coupling Constants: The magnitude of the coupling constants between vicinal protons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of these couplings in the cyclohexane ring can help to determine its preferred chair conformation and the axial/equatorial orientation of the protons. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons suggests a trans-diaxial relationship.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for this compound based on its structure and data from analogous compounds.
| Atom No. | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| 2 | ~ 6.0-6.5 (d) | ~ 125-135 |
| 3 | ~ 5.5-6.0 (d) | ~ 120-130 |
| 4 | - | ~ 160-170 |
| 5 | - | ~ 70-80 |
| 6, 10 | ~ 1.5-2.0 (m) | ~ 30-40 |
| 7, 8, 9 | ~ 1.2-1.8 (m) | ~ 20-30 |
| 11 | ~ 4.0-4.5 (t) | ~ 60-70 |
This is an illustrative table of expected values. Actual experimental values may vary.
Dynamic NMR Studies for Conformational Dynamics of Spirocycles
Spirocyclic systems can exhibit interesting dynamic processes, such as ring flipping of the cyclohexane moiety. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide valuable information about these conformational changes. At low temperatures, the ring flip may be slow on the NMR timescale, resulting in separate signals for the axial and equatorial protons. As the temperature is increased, the rate of ring inversion increases, leading to coalescence of these signals and eventually to time-averaged signals at higher temperatures. By analyzing the line shapes of the signals at different temperatures, it is possible to determine the energy barriers associated with these conformational processes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
For this compound, the key expected vibrational bands are:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (α,β-unsaturated ketone) | ~ 1685-1665 | Strong, characteristic stretching vibration. |
| C=C (alkene) | ~ 1650-1600 | Medium to weak stretching vibration. |
| C-O-C (ether) | ~ 1250-1050 | Strong stretching vibrations (asymmetric and symmetric). |
| C-H (sp² vinyl) | ~ 3100-3000 | Stretching vibrations. |
| C-H (sp³) | ~ 3000-2850 | Stretching vibrations. |
The IR spectrum would be dominated by a strong absorption band for the conjugated carbonyl group. The C=C stretch might be weaker but still observable. The C-O-C stretching region would likely show multiple bands. Raman spectroscopy would be complementary, with the C=C stretching vibration often giving a strong signal.
High-Resolution Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Validation and Fragmentation Pathway Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₁₀H₁₄O₂), the expected exact mass would be calculated and compared to the experimentally measured value to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion, providing valuable information about the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic losses from the two rings. Potential fragmentation pathways could include:
Retro-Diels-Alder (RDA) reaction: Cleavage of the dihydropyranone ring, leading to the loss of a neutral molecule like ketene (B1206846) or a related fragment.
Cleavage of the cyclohexane ring: Loss of ethylene (B1197577) or other small hydrocarbon fragments from the six-membered carbocyclic ring.
Loss of CO: A common fragmentation pathway for carbonyl-containing compounds.
A hypothetical fragmentation pattern is presented in the table below:
| m/z Value (Hypothetical) | Possible Fragment |
| [M]+• | Molecular Ion (C₁₀H₁₄O₂)+• |
| [M - CO]+• | Loss of carbon monoxide |
| [M - C₂H₄]+• | Loss of ethylene from the cyclohexane ring |
| [M - C₄H₈]+• | Loss of butene from the cyclohexane ring |
| RDA fragments | Fragments arising from the cleavage of the dihydropyranone ring |
This table represents plausible fragmentation pathways and not experimentally verified data.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
If a suitable single crystal of this compound can be obtained, X-ray crystallography provides the most definitive structural information in the solid state. This technique can determine:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The exact conformation of both the cyclohexane and dihydropyranone rings in the crystal lattice.
Packing arrangement: How the molecules are arranged in the solid state, including any intermolecular interactions like hydrogen bonding or van der Waals forces.
Absolute configuration: For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute stereochemistry. Although this compound itself is achiral, derivatives with stereocenters could be analyzed in this way.
The crystal structure of a related spiro compound, methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylate, has been determined, revealing a twist-boat conformation for the dioxopyran ring. A similar detailed conformational analysis would be possible for this compound.
Computational and Theoretical Investigations of 1 Oxaspiro 5.5 Undec 2 En 4 One
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Energetics
No published studies were found that specifically detail the use of Density Functional Theory or other quantum chemical methods to investigate the electronic structure, molecular orbital energies, or thermodynamic properties of 1-Oxaspiro[5.5]undec-2-en-4-one.
Conformational Analysis and Energy Landscapes via Computational Methods
There is no available research detailing the computational conformational analysis of this compound. Information regarding its low-energy conformers, potential energy surfaces, or the energetic barriers between different conformations is not present in the surveyed literature.
Transition State Modeling and Reaction Pathway Elucidation for Chemical Transformations
No computational studies on the transition states or reaction mechanisms involving this compound could be identified. Research on the elucidation of its synthetic or degradation pathways through computational modeling is not publicly available.
Prediction of Spectroscopic Parameters (e.g., NMR, ECD)
There are no available studies that report the theoretical prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts or Electronic Circular Dichroism (ECD) spectra, for this compound using computational methods.
Molecular Dynamics Simulations for Dynamic Behavior of Spirocyclic Systems
No literature was found describing the use of molecular dynamics simulations to study the dynamic behavior of this compound in any environment.
Biosynthesis of Spiro Lactone Natural Products Contextual Relevance to the Spiro Lactone Motif
Enzymatic Pathways for Spiro-Ring Formation in Structurally Related Natural Products
The biosynthesis of spiro-lactones often involves a series of complex enzymatic reactions that construct the characteristic spirocyclic system. A prime example is the biosynthesis of austinol, a fungal meroterpenoid with a distinctive spiro-lactone ring. acs.org The formation of this structure is not a simple cyclization but rather a carefully orchestrated sequence of enzymatic steps.
In the case of austinol, the biosynthesis proceeds through a tetracyclic intermediate, protoaustinoid A. acs.org The crucial spiro-lactone ring is then formed through a series of oxidative transformations catalyzed by a multifunctional dioxygenase. acs.org This highlights a common theme in spiro-lactone biosynthesis: the use of powerful oxidative enzymes to drive the formation of the sterically demanding spirocenter.
Another example can be found in the biosynthesis of rubromycins, a class of aromatic polyketides. Here, enzymes drastically restructure a polycyclic aromatic precursor through oxidative rearrangement, leading to the formation of the spiroketal-containing carbon backbone. drugtargetreview.com This demonstrates that nature employs diverse strategies, often involving significant skeletal rearrangements, to achieve the synthesis of spirocyclic structures.
The following table summarizes key aspects of enzymatic spiro-ring formation in selected natural products:
| Natural Product | Precursor | Key Enzyme Class | Reference |
| Austinol | Protoaustinoid A | Dioxygenase, Flavin Monooxygenases | acs.org |
| Rubromycins | Polycyclic aromatic precursor | Flavin Monooxygenases, Flavoprotein Oxidase | drugtargetreview.com |
Role of Oxidative Enzymes (e.g., Dioxygenases, Cytochrome P450s, Monooxygenases) in Spirocyclization
Oxidative enzymes are the workhorses of spiro-lactone biosynthesis, catalyzing the key bond formations and rearrangements that define this class of molecules. acs.orgdrugtargetreview.com
Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into a substrate. In the biosynthesis of austinol, a non-heme iron-dependent dioxygenase, AusE, is remarkably multifunctional. It is responsible for iterative oxidation steps, including the critical oxidative spiro-ring-forming reaction that generates the austinol scaffold. acs.org Dioxygenases can also be involved in the dearomatization of aromatic precursors, a necessary step in the formation of some spirocycles. nih.gov
Cytochrome P450s (CYPs): This superfamily of heme-containing monooxygenases plays a pivotal role in the metabolism of a vast array of compounds and in the biosynthesis of many natural products. hyphadiscovery.comyoutube.com CYPs are known to catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and Baeyer-Villiger oxidations, all of which can be mechanistically involved in spirocyclization. hyphadiscovery.com For instance, cytochrome P450 monooxygenases have been implicated in the sulfoxidation and epoxidation of thiophene-containing compounds, which can lead to spirocyclic structures. nih.gov While direct evidence for their involvement in 1-Oxaspiro[5.5]undec-2-en-4-one biosynthesis is lacking, their versatility makes them prime candidates for catalyzing key oxidative steps.
Monooxygenases: This broad class of enzymes incorporates one atom of molecular oxygen into a substrate. rwth-aachen.denih.gov Flavin monooxygenases, for example, are crucial in the biosynthesis of austinol, working in concert with a dioxygenase. acs.org Soluble methane (B114726) monooxygenase, another type of monooxygenase, is known for its ability to hydroxylate and epoxidize a wide range of hydrocarbons, demonstrating the potent oxidizing power of these enzymes. nih.gov
The table below details the functions of these oxidative enzymes in the context of spirocyclization:
| Enzyme Class | Function in Spirocyclization | Example | Reference |
| Dioxygenases | Iterative oxidation, oxidative spiro-ring formation, dearomatization | Austinol biosynthesis (AusE) | acs.orgnih.gov |
| Cytochrome P450s | Hydroxylation, epoxidation, Baeyer-Villiger oxidation | Thiophene metabolism | nih.govhyphadiscovery.com |
| Monooxygenases | Concerted oxidation with other enzymes, hydroxylation, epoxidation | Austinol biosynthesis, hydrocarbon oxidation | acs.orgnih.gov |
Genetic Basis and Biosynthetic Gene Cluster Analysis for Spirolactones
The enzymatic machinery required for the biosynthesis of spiro-lactones is encoded in the organism's DNA in the form of biosynthetic gene clusters (BGCs). nih.govnih.govresearchgate.net These clusters are contiguous sets of genes that encode all the proteins necessary for the production of a specific natural product. The analysis of BGCs is a powerful tool for understanding and engineering the biosynthesis of complex molecules.
For example, the biosynthetic gene cluster for maklamicin, a spirotetronate antibiotic, has been identified and characterized. nih.gov This cluster contains genes for a type I modular polyketide synthase (PKS) system responsible for building the polyketide backbone, as well as genes for the formation of the tetronate moiety, a structure often found in spiro-lactone natural products. nih.gov
The identification of BGCs allows researchers to:
Predict the structure of the natural product produced.
Elucidate the biosynthetic pathway.
Genetically engineer the BGC to produce novel derivatives.
The advent of genome mining techniques has revolutionized the discovery of new natural products by identifying "orphan" BGCs, for which the corresponding molecule is not yet known. biorxiv.org This approach holds promise for uncovering novel spiro-lactones and the enzymes that produce them.
Chemoenzymatic Synthesis and Bioinspired Transformations for Spirocyclic Scaffolds
The intricate and often stereochemically complex nature of spiro-lactones makes their total chemical synthesis a significant challenge. To address this, researchers have turned to chemoenzymatic and bioinspired approaches that leverage the power of enzymes or mimic natural biosynthetic strategies.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry. This approach can be used to generate chiral building blocks or to perform difficult transformations that are challenging to achieve with conventional reagents. For instance, engineered cytochrome P450 enzymes can be used for the targeted oxidation of substrates to produce desired intermediates for spiro-lactone synthesis. hyphadiscovery.com
Bioinspired transformations aim to replicate nature's synthetic strategies in the laboratory. This often involves designing chemical reactions that mimic the key bond-forming events catalyzed by enzymes. A bioinspired tandem dimerization-spiroketalization reaction was successfully employed in the total synthesis of pestalospirane B. nih.gov Similarly, the synthesis of spirochensilide A was achieved through a bioinspired route featuring a cascade of reactions including a double-bond isomerization and spiroketal formation. acs.org These approaches not only provide efficient routes to complex molecules but also offer insights into the underlying principles of their biosynthesis.
The development of novel synthetic methodologies for preparing spirocyclic scaffolds is an active area of research, driven by the increasing interest in these three-dimensional structures for applications in medicinal chemistry and materials science. nih.govku.edu
Derivatization and Strategic Chemical Modification of 1 Oxaspiro 5.5 Undec 2 En 4 One
Functionalization of the Unsaturated Lactone Ring System
The α,β-unsaturated lactone ring in 1-Oxaspiro[5.5]undec-2-en-4-one is a versatile functional group that can undergo a variety of chemical transformations. The electrophilic nature of the β-carbon and the carbonyl group allows for a range of nucleophilic and cycloaddition reactions.
One of the most common modifications of α,β-unsaturated carbonyl compounds is the Michael addition , or conjugate addition. In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. A wide range of nucleophiles, including organocuprates, amines, thiols, and enolates, can be employed to introduce new substituents at this position. buchler-gmbh.combuchler-gmbh.com The general scheme for a Michael addition to this compound is depicted below. The reaction's outcome can be influenced by the choice of nucleophile, catalyst, and reaction conditions, potentially leading to the formation of new stereocenters. acs.org
The double bond within the lactone ring can also undergo epoxidation . Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form an epoxide. This epoxide is a valuable intermediate that can be opened by various nucleophiles to introduce vicinal functional groups. The stereochemical outcome of the epoxidation can often be directed by the existing stereochemistry of the molecule.
Diels-Alder reactions represent another potential avenue for functionalizing the unsaturated lactone. In this [4+2] cycloaddition, the double bond of the lactone can act as a dienophile, reacting with a conjugated diene to form a new six-membered ring. This would lead to the creation of complex, polycyclic structures.
Finally, catalytic hydrogenation of the carbon-carbon double bond in the lactone ring would yield the corresponding saturated lactone, 1-Oxaspiro[5.5]undecan-4-one. This transformation removes the reactive alkene functionality and can be a useful step in a multi-step synthesis or to compare the biological activity of saturated versus unsaturated analogues.
Table 1: Potential Functionalization Reactions of the Unsaturated Lactone Ring
| Reaction Type | Reagent/Catalyst Examples | Expected Product Type |
|---|---|---|
| Michael Addition | R₂CuLi, RNH₂, RSH, Enolates | β-Substituted Lactone |
| Epoxidation | m-CPBA, H₂O₂/NaOH | Spiro-epoxy-lactone |
| Diels-Alder Reaction | Butadiene, Cyclopentadiene | Polycyclic Spiro-lactone |
Modification of the Cyclohexane (B81311) Spirocyclic System
One approach to functionalizing the cyclohexane ring is through allylic functionalization . While the parent compound lacks an allylic position on the cyclohexane ring relative to the lactone's double bond, derivatives with unsaturation in the cyclohexane ring could undergo such reactions. For instance, the introduction of a double bond into the cyclohexane ring would create allylic positions that could be targeted for oxidation or substitution.
A more general approach involves the functionalization of C-H bonds . Modern catalytic methods allow for the direct conversion of C-H bonds into C-C, C-O, or C-N bonds. While challenging, the application of such methods could lead to the direct introduction of substituents at various positions on the cyclohexane ring. The regioselectivity of these reactions would be a critical aspect to control.
In cases where the cyclohexane ring is derived from a precursor with existing functional groups, these can be manipulated. For example, a ketone or alcohol on the cyclohexane ring could be used as a handle for further transformations. The stereocontrolled functionalization of cyclohexane rings has been a subject of significant research, with methods developed to control the stereochemical outcome of reactions on the ring. acs.org A modular synthesis approach for disubstituted cyclohexanes with kinetic stereocontrol has been reported, which could be conceptually applied to precursors of the target spirocycle. nih.gov
Table 2: Potential Strategies for Modifying the Cyclohexane Ring
| Strategy | Description | Potential Reagents/Methods |
|---|---|---|
| Introduction of Unsaturation | Creation of a double bond within the cyclohexane ring to enable further functionalization. | Dehydrogenation catalysts, Elimination reactions |
| C-H Functionalization | Direct conversion of C-H bonds to other functional groups. | Transition metal catalysts (e.g., Rh, Pd), Radical initiators |
Introduction of Stereogenic Centers through Derivatization Reactions
The derivatization of this compound provides an excellent opportunity to introduce new stereogenic centers, leading to the synthesis of diastereomers and enantiomers with distinct three-dimensional structures. The stereochemical outcome of these reactions is of paramount importance, as different stereoisomers can exhibit significantly different biological activities and physical properties.
The spirocyclic nature of the core structure provides a chiral environment that can influence the stereoselectivity of reactions. For instance, in a Michael addition to the unsaturated lactone, the incoming nucleophile can approach from one of two faces of the molecule. The existing ring system can sterically hinder one face, leading to a diastereoselective addition. The diastereoselective synthesis of related spiro[5.5]undecane systems has been achieved with high diastereomeric excess. nih.govnih.govresearchgate.net
The development of asymmetric catalytic methods is crucial for the enantioselective synthesis of specific stereoisomers. Chiral catalysts can be employed to control the formation of new stereocenters during reactions such as epoxidation, Diels-Alder reactions, and conjugate additions. The stereocontrolled synthesis of highly functionalized spirocyclic pyrans has been demonstrated, highlighting the feasibility of achieving high levels of stereocontrol in related systems. nih.gov The stereoselective synthesis of spirocyclic oxindoles is another area where significant progress has been made, offering valuable insights into controlling stereochemistry in spirocyclic systems. rsc.org
Furthermore, the functionalization of the cyclohexane ring can also be performed stereoselectively. For example, the reduction of a ketone on the cyclohexane ring using a chiral reducing agent can produce a specific stereoisomer of the corresponding alcohol. Organomolybdenum chemistry has been utilized for the stereocontrolled functionalization of cyclohexane rings. acs.org
Table 3: Examples of Stereocenter Introduction through Derivatization
| Reaction Type | Chiral Influence | Potential Outcome |
|---|---|---|
| Michael Addition | Chiral catalyst or auxiliary | Enantiomerically enriched β-substituted lactone |
| Epoxidation | Substrate control or chiral oxidant | Diastereomerically pure spiro-epoxy-lactone |
| Catalytic Reduction | Chiral hydrogenation catalyst | Enantiomerically enriched saturated lactone |
Strategic Applications in Complex Organic Synthesis and Materials Science
1-Oxaspiro[5.5]undec-2-en-4-one as a Versatile Building Block in Complex Molecule Synthesis
The spiroketal motif is a privileged structure found in a multitude of biologically active natural products. researchgate.net Consequently, the synthesis of spiroketal-containing molecules is a significant focus in organic chemistry. This compound serves as a key building block in this endeavor, providing a rigid scaffold that allows for the precise spatial arrangement of functional groups. Its utility is demonstrated in the synthesis of various complex natural products where the spiroketal core is essential for their biological activity. nih.govnih.gov
Synthetic strategies often involve the transformation of the enone system within the dihydropyranone ring. For instance, vicinal ketoesters, which contain a carbonyl group adjacent to an ester, are valuable intermediates in the synthesis of complex natural products. nih.gov The enone functionality in this compound can be envisioned as a precursor to such systems, enabling a variety of transformations like aldol (B89426) additions, carbonyl ene reactions, and Mannich reactions. nih.gov These reactions are crucial for elaborating the core structure and introducing additional complexity, ultimately leading to the total synthesis of intricate natural products. nih.gov
Utility in the Construction of Spirocyclic Quaternary Carbon Centers
A significant challenge in organic synthesis is the construction of quaternary carbon centers, particularly those embedded within a spirocyclic framework. These structural motifs are prevalent in many natural products and pharmaceutically active compounds. This compound, with its inherent spirocyclic nature, presents a valuable starting point for the generation of such complex architectures.
Several synthetic strategies can be employed to create spirocyclic quaternary centers from cyclic enones. rsc.org For instance, the α-carbon to the carbonyl group in the dihydropyranone ring of this compound can be functionalized to introduce a new substituent, thereby creating a quaternary center. Methodologies such as alkylation and radical cyclization of diselenoacetals derived from ketones have been shown to be effective in generating spiro-quaternary centers. beilstein-journals.org Furthermore, conjugate addition reactions to the enone system can also lead to the formation of these sterically demanding centers. rsc.org The development of stereoselective methods for these transformations is of particular importance, as the chirality of the spirocenter often plays a crucial role in the biological activity of the final molecule.
Contribution to the Exploration of Novel Chemical Space
The exploration of novel chemical space is a critical aspect of drug discovery and materials science. Spirocyclic compounds, due to their inherent three-dimensional structures, are particularly well-suited for this purpose. beilstein-journals.org They offer a significant departure from the flat, two-dimensional structures that have traditionally dominated chemical libraries. The rigid nature of the spirocyclic scaffold allows for the precise positioning of substituents in three-dimensional space, leading to a greater diversity of molecular shapes.
This compound and its derivatives serve as excellent scaffolds for the generation of chemical libraries aimed at exploring new regions of chemical space. rsc.org The functional handles present in the molecule, such as the enone system, provide opportunities for a wide range of chemical modifications, allowing for the creation of a diverse set of analogues. The synthesis of spiroisoxazolinoproline-based amino acid scaffolds for one-bead-one-compound library synthesis highlights the utility of spirocyclic structures in generating large and diverse molecular collections for high-throughput screening. nih.gov By systematically modifying the this compound core, chemists can generate novel compounds with unique spatial arrangements of functional groups, increasing the probability of discovering new bioactive molecules or materials with desired properties.
Potential Applications in the Design of Advanced Materials (e.g., optoelectronics)
While the application of this compound itself in advanced materials is an emerging area of research, the broader class of spiro compounds has shown promise in the development of materials with interesting optoelectronic properties. The rigid and well-defined three-dimensional structure of spiro compounds can influence the packing of molecules in the solid state, which in turn affects their electronic and optical properties.
The development of all-polymer optoelectronic devices has highlighted the need for new materials with tunable properties. nih.gov Polymers incorporating spirocyclic units could potentially offer advantages in terms of processability, and the rigid spiro core could contribute to achieving desired morphologies for efficient charge transport and light emission. mdpi.comrsc.org Research into functional polymers and materials for optoelectronic devices and sensors is an active field, and the incorporation of novel building blocks like this compound could lead to the development of new materials with tailored optical and electronic properties. researchgate.netmdpi.com Further investigation into the synthesis and characterization of polymers and other advanced materials derived from this compound is warranted to explore their full potential in applications such as organic light-emitting diodes (OLEDs), solar cells, and sensors.
Q & A
Q. How does this compound interact with heterogeneous surfaces in catalytic or environmental systems?
- Methodological Answer : Conduct adsorption studies using BET surface area analysis and in-situ FTIR to monitor surface interactions. Computational models (e.g., VASP for solid-state systems) can predict binding energies. Compare with experimental data to elucidate mechanisms of surface-mediated reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
